molecular formula C24H28N2O4S B4742165 6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4742165
M. Wt: 440.6 g/mol
InChI Key: BDRNUQZEXBLGHR-UHFFFAOYSA-N
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Description

6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexene ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves multiple steps, including the formation of the thiophene ring, the introduction of the tert-butylphenyl group, and the formation of the cyclohexene ring. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions, protein binding, and cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[4-(4-Tert-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
  • 6-{[4-(4-Tert-butylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Comparison

Compared to similar compounds, 6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has unique structural features that may confer distinct chemical and biological properties. For example, the presence of the carbamoyl and tert-butylphenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-[[4-(4-tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-13-18(14-9-11-15(12-10-14)24(2,3)4)19(20(25)27)22(31-13)26-21(28)16-7-5-6-8-17(16)23(29)30/h5-6,9-12,16-17H,7-8H2,1-4H3,(H2,25,27)(H,26,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRNUQZEXBLGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2CC=CCC2C(=O)O)C(=O)N)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

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